5-(azidomethyl)-2H-1,3-benzodioxole
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Overview
Description
5-(azidomethyl)-2H-1,3-benzodioxole is an organic compound featuring an azide group attached to a benzodioxole ring
Mechanism of Action
Target of Action
Azido compounds are often used in photoaffinity labeling (pal) methods, which can identify the target molecules of various bioactive compounds .
Mode of Action
Azido-modified nucleosides, which share a similar azido group, are known to incorporate into rna and dna, disrupting rna metabolism and inhibiting protein and dna synthesis .
Biochemical Pathways
Biochemical pathways generally involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
It’s worth noting that certain azido impurities have been found in some pharmaceuticals and have tested positive in bacterial mutagenicity tests .
Action Environment
For instance, the presence of potentially mutagenic azido impurities in certain pharmaceuticals has led to recalls as a precautionary measure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-2H-1,3-benzodioxole typically involves the introduction of an azide group to a benzodioxole precursor. One common method is the reaction of a benzodioxole derivative with sodium azide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the azidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azide compounds .
Chemical Reactions Analysis
Types of Reactions
5-(azidomethyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Alkynes: React with the azide group in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azide group to an amine.
Major Products
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
5-(azidomethyl)-2H-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the development of polymers and other materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another azide compound with similar reactivity.
3-Azido-5-(azidomethyl)benzene: A compound with two azide groups, offering different reactivity patterns.
Uniqueness
5-(azidomethyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
5-(azidomethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUJEPDPWZZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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